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Compound of Interest

Compound Name: Trichostatin C

Cat. No.: B1241177 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Trichostatin C (TSC) is a natural product belonging to the trichostatin family of compounds,

which are known for their potent activity as histone deacetylase (HDAC) inhibitors. As a

structural analog of the well-characterized Trichostatin A (TSA), TSC is gaining attention for its

potential as an anti-cancer agent. This technical guide provides a comprehensive overview of

the chemical structure of Trichostatin C, its biological activity with a focus on its HDAC

inhibitory effects, and detailed protocols for key experimental assays.

Chemical Structure and Properties
Trichostatin C is a glycosylated derivative of Trichostatin A.[1] Its chemical structure is

characterized by a hydroxamic acid group, which is crucial for its HDAC inhibitory activity, a

dienamide linker, and a dimethylaminophenyl group. The key difference from Trichostatin A is

the presence of a glucopyranosyl group attached to the hydroxamic acid moiety.
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Identifier Value

IUPAC Name

(2E,4E,6R)-7-[4-(dimethylamino)phenyl]-4,6-

dimethyl-7-oxo-N-[(2S,3R,4S,5S,6R)-3,4,5-

trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-

2,4-dienamide[2]

Molecular Formula C₂₃H₃₂N₂O₈[2]

Molecular Weight 464.51 g/mol [3]

CAS Number 68676-88-0[2]

SMILES

C--INVALID-LINK--

CO)O)O)O">C@HC(=O)C2=CC=C(C=C2)N(C)

C[2]

Biological Activity and Quantitative Data
Trichostatin C exhibits potent anti-proliferative effects in various cancer cell lines. Its primary

mechanism of action is the inhibition of histone deacetylases, leading to hyperacetylation of

histones and other proteins, which in turn modulates gene expression, induces cell cycle

arrest, and promotes apoptosis.

In Vitro Efficacy of Trichostatin C
Cell Line Cancer Type Assay IC₅₀ (µM)

Treatment
Duration (h)

A549
Human Lung

Cancer
MTT Assay 6.24 72

J82
Human Urothelial

Bladder Cancer
MTT Assay 4.16 72

Data from a 2024 study on the antineoplastic effects of Trichostatin C.

Histone Deacetylase (HDAC) Inhibition
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Studies have shown that Trichostatin C inhibits HDAC1 and HDAC6 to a similar extent as

Trichostatin A. While direct IC₅₀ values for Trichostatin C against a full panel of HDAC

isoforms are not widely available, the data for Trichostatin A serves as a strong proxy.

Comparative HDAC Inhibition Profile of Trichostatin A

HDAC Isoform IC₅₀ (nM)

HDAC1 ~1.8 - 6

HDAC3 ~1.8

HDAC4 ~38

HDAC6 ~8.6

HDAC10 ~20

This data for Trichostatin A suggests a similar potent, low-nanomolar inhibition profile for

Trichostatin C against Class I and IIb HDACs.

Signaling Pathways Modulated by Trichostatin C
Trichostatin C has been shown to modulate key signaling pathways involved in cancer

progression. One of the recently elucidated pathways involves the downregulation of the Axl

receptor tyrosine kinase and the subsequent activation of the FoxO1 transcription factor.
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Trichostatin C Signaling Pathway
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Trichostatin C's impact on the Axl/FoxO1 signaling pathway.

Experimental Protocols
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The following are detailed methodologies for key experiments relevant to the study of

Trichostatin C.

Cell Viability and Cytotoxicity (MTT Assay)
This protocol is a standard method to assess the effect of a compound on cell proliferation.
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MTT Assay Workflow

Preparation

Treatment and Incubation

MTT Assay

Data Analysis

1. Seed cells in a 96-well plate

2. Prepare serial dilutions of Trichostatin C

3. Treat cells with Trichostatin C

4. Incubate for a defined period (e.g., 72 hours)

5. Add MTT reagent to each well

6. Incubate for 2-4 hours to allow formazan formation

7. Add solubilization solution (e.g., DMSO)

8. Measure absorbance at ~570 nm

9. Calculate cell viability and IC₅₀ values

Click to download full resolution via product page

A generalized workflow for the MTT cell viability assay.
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Protocol:

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.[4]

Compound Preparation: Prepare a stock solution of Trichostatin C in a suitable solvent

(e.g., DMSO) and perform serial dilutions to obtain the desired concentrations.[5]

Treatment: Remove the growth medium from the wells and add fresh medium containing

different concentrations of Trichostatin C. Include a vehicle control (medium with the same

concentration of solvent used for the compound).[4]

Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified

incubator with 5% CO₂.[5]

MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4

hours.[4]

Formazan Solubilization: Carefully remove the MTT-containing medium and add a

solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[4]

Absorbance Measurement: Measure the absorbance of each well at a wavelength of

approximately 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

Cell Treatment: Culture cells in the presence of various concentrations of Trichostatin C for

a specified time.
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Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for

suspension cells).[6]

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing

gently. The cells can be stored at -20°C for several weeks.[6]

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend

the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium

Iodide) and RNase A.[6]

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence

intensity of the DNA dye is proportional to the DNA content, allowing for the quantification of

cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]

In Vitro HDAC Activity Assay
This assay measures the ability of a compound to inhibit the activity of purified HDAC enzymes.

Protocol:

Reaction Setup: In a 96-well plate, combine a buffered solution, a source of purified HDAC

enzyme (e.g., recombinant human HDAC1), and various concentrations of Trichostatin C.

Substrate Addition: Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-

Lys(Ac)-AMC).

Incubation: Incubate the plate at 37°C for a defined period to allow for enzymatic

deacetylation of the substrate.

Development: Stop the reaction and add a developer solution containing a protease (e.g.,

trypsin) that cleaves the deacetylated substrate, releasing a fluorescent molecule.[1]

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at

the appropriate excitation and emission wavelengths.

Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of

Trichostatin C and determine the IC₅₀ value.
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Western Blotting for Protein Acetylation
This technique is used to detect changes in the acetylation status of specific proteins, such as

α-tubulin (a substrate of HDAC6) or histones.

Protocol:

Cell Lysis: Treat cells with Trichostatin C, then lyse the cells in a buffer containing protease

and HDAC inhibitors.[2]

Protein Quantification: Determine the protein concentration of the lysates using a standard

method like the BCA assay.[2]

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel

electrophoresis (SDS-PAGE).[2]

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or

nitrocellulose).[2]

Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to

prevent non-specific antibody binding.[2]

Antibody Incubation: Incubate the membrane with a primary antibody specific for the

acetylated protein of interest (e.g., anti-acetyl-α-tubulin) and a loading control antibody (e.g.,

anti-β-actin).[2]

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish

peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[2]

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein

bands using an imaging system. The intensity of the bands corresponding to the acetylated

protein can be quantified and normalized to the loading control.[2]

Conclusion
Trichostatin C is a promising HDAC inhibitor with significant anti-cancer potential. Its chemical

structure, characterized by the presence of a glucopyranosyl group, distinguishes it from its

well-studied analog, Trichostatin A. The available data indicates that Trichostatin C exerts its
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biological effects through the potent inhibition of Class I and IIb HDACs, leading to the

modulation of key signaling pathways that control cell proliferation and survival. The

experimental protocols provided in this guide offer a framework for researchers to further

investigate the therapeutic potential of this compelling natural product. Further studies are

warranted to fully elucidate the isoform selectivity of Trichostatin C and its efficacy in

preclinical and clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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